molecular formula C7H3BrF4O2 B14027156 3-Bromo-2-fluoro-5-(trifluoromethoxy)phenol

3-Bromo-2-fluoro-5-(trifluoromethoxy)phenol

Cat. No.: B14027156
M. Wt: 274.99 g/mol
InChI Key: HTXGRJNRQYZFOX-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-5-(trifluoromethoxy)phenol is a chemical compound with the molecular formula C7H3BrF4O2. It is known for its unique structure, which includes bromine, fluorine, and trifluoromethoxy groups attached to a phenol ring. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-fluoro-5-(trifluoromethoxy)phenol undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The phenol group can undergo oxidation to form quinones, while reduction reactions can modify the trifluoromethoxy group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    N-Bromosuccinimide (NBS): For bromination reactions.

    Palladium Catalysts: For coupling reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation reactions can produce quinones.

Scientific Research Applications

3-Bromo-2-fluoro-5-(trifluoromethoxy)phenol is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which 3-Bromo-2-fluoro-5-(trifluoromethoxy)phenol exerts its effects involves interactions with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The bromine and fluorine atoms can participate in halogen bonding, further stabilizing the compound’s interactions with its targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(trifluoromethoxy)pyridine
  • 4-Bromo-3-fluorophenol
  • 5-Bromo-3-fluoro-2-(trifluoromethoxy)phenol

Uniqueness

3-Bromo-2-fluoro-5-(trifluoromethoxy)phenol is unique due to the combination of bromine, fluorine, and trifluoromethoxy groups on a single phenol ring. This combination imparts distinctive chemical properties, such as increased lipophilicity and the ability to form halogen bonds, making it valuable for various research applications .

Properties

Molecular Formula

C7H3BrF4O2

Molecular Weight

274.99 g/mol

IUPAC Name

3-bromo-2-fluoro-5-(trifluoromethoxy)phenol

InChI

InChI=1S/C7H3BrF4O2/c8-4-1-3(14-7(10,11)12)2-5(13)6(4)9/h1-2,13H

InChI Key

HTXGRJNRQYZFOX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1O)F)Br)OC(F)(F)F

Origin of Product

United States

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